molecular formula C9H14FN3 B13475620 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine

Cat. No.: B13475620
M. Wt: 183.23 g/mol
InChI Key: XIYRVDKVKVKVGX-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclohexyl group at the 3-position, a fluorine atom at the 4-position, and an amine group at the 5-position of the pyrazole ring. The unique structural attributes of this compound make it an interesting subject for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions typically require mild conditions and can be performed using various catalysts to improve yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other intermolecular interactions with enzymes and proteins, influencing their activity and function . These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-4-fluoro-1H-pyrazol-5-amine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C9H14FN3

Molecular Weight

183.23 g/mol

IUPAC Name

5-cyclohexyl-4-fluoro-1H-pyrazol-3-amine

InChI

InChI=1S/C9H14FN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h6H,1-5H2,(H3,11,12,13)

InChI Key

XIYRVDKVKVKVGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=NN2)N)F

Origin of Product

United States

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